N-Phthaloyl-l-glutamic anhydride
Overview
Description
N-Phthaloyl-l-glutamic anhydride is a chiral compound that serves as a γ-glutamyl transfer reagent. It is widely used in the synthesis of γ-glutamyl amino acids and peptides. This compound is particularly valuable in the field of organic chemistry due to its ability to facilitate the racemization-free synthesis of γ-glutamyl derivatives .
Mechanism of Action
Target of Action
N-Phthaloyl-l-glutamic anhydride, also known as Phthaloyl-L-glutamic acid anhydride, primarily targets amino acids . It is used in the acylation of an amino acid (AA) through the γ-carboxyl carbon of L-glutamic acid .
Mode of Action
The compound acts as a γ-glutamyl transfer reagent , offering a simple solution for the racemization-free synthesis of γ-glutamyl amino acids . The resulting amide linkage has sometimes been referred to as a pseudo-peptide bond .
Biochemical Pathways
The compound affects the γ-glutamyl cycle , a pathway that plays a crucial role in the metabolism of glutathione and other amino acids . Enzymes belonging to the class called γ-glutamyl transpeptidases lead either to the formation of this pseudo-peptide bond or the hydrolysis of the γ-glutamyl dipeptide into its constituent amino acids depending on conditions .
Pharmacokinetics
Its solubility in organic solvents such as dimethyl sulfoxide and chloroform suggests that it may have good bioavailability.
Result of Action
The γ-glutamylation of amino acids by this compound results in γ-glutamyl dipeptides with enhanced properties . For example, the bitter taste of valine was highly attenuated on transformation to its γ-glutamyl derivative . Similar glutamylation has been carried out on isoleucine and tyrosine .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water can lead to the hydrolysis of the compound into glutamic acid and phthalic acid . Additionally, the compound should be stored under inert gas to prevent degradation .
Biochemical Analysis
Biochemical Properties
N-Phthaloyl-l-glutamic anhydride plays a role in biochemical reactions, particularly in the synthesis of γ-glutamyl amino acids . It interacts with enzymes called γ-glutamyl transpeptidases, which either lead to the formation of a pseudo-peptide bond or the hydrolysis of the γ-glutamyl dipeptide into its constituent amino acids .
Cellular Effects
For instance, they can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a γ-glutamyl transfer reagent. It facilitates the formation of γ-glutamyl amino acids, which can interact with various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of γ-glutamyl amino acid synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phthaloyl-l-glutamic anhydride can be synthesized through the reaction of l-glutamic acid with phthalic anhydride. The reaction typically involves heating the reactants in an inert atmosphere to promote the formation of the anhydride. The process may require purification steps such as recrystallization to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents and catalysts to enhance the reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Phthaloyl-l-glutamic anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form γ-glutamyl derivatives.
Hydrolysis: The anhydride can be hydrolyzed to form N-phthaloyl-l-glutamic acid.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form γ-glutamyl derivatives.
Water: Used in hydrolysis reactions to convert the anhydride to the corresponding acid.
Major Products Formed
γ-Glutamyl Derivatives: Formed through substitution reactions with primary amines.
N-Phthaloyl-l-glutamic Acid: Formed through hydrolysis of the anhydride.
Scientific Research Applications
N-Phthaloyl-l-glutamic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of γ-glutamyl amino acids and peptides.
Biology: Employed in studies involving enzyme-catalyzed reactions, particularly those involving γ-glutamyl transpeptidases.
Medicine: Investigated for its potential role in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of flavor enhancers and nutritional supplements.
Comparison with Similar Compounds
Similar Compounds
- N-Phthaloyl-dl-glutamic anhydride
- N-Phthaloyl-l-glutamic acid
- N-Phthaloyl-dl-glutamic acid
Uniqueness
N-Phthaloyl-l-glutamic anhydride is unique due to its chiral nature and its ability to facilitate the racemization-free synthesis of γ-glutamyl derivatives. This property makes it particularly valuable in the synthesis of bioactive compounds and in studies involving chiral molecules .
Properties
IUPAC Name |
2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLEMPZXFCQEB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021092 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-tetrahydro-2,6-dioxo-2H-pyran-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25830-77-7 | |
Record name | N-Phthaloyl-L-glutamic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25830-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phthaloyl-L-glutamic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025830777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-tetrahydro-2,6-dioxo-2H-pyran-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHTHALOYL-L-GLUTAMIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN6U9B52ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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